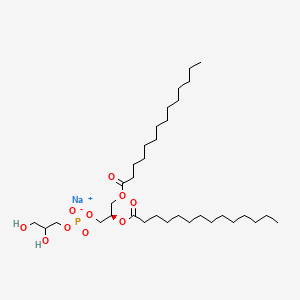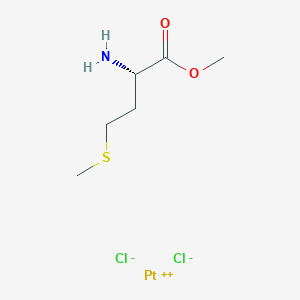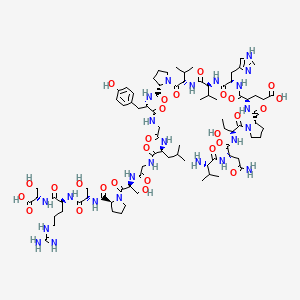
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
説明
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is composed of two myristoyl chains. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
作用機序
Target of Action
The primary target of DMPG-Na is the cell membrane . It is a 14C atoms containing anionic saturated phospholipid . It is predominantly present in the gram-positive bacterial membranes and comprises two chains .
Mode of Action
DMPG-Na interacts with its targets by integrating into the cell membrane. It is used to mimic bacterial membranes when combined with zwitterionic phospholipids . This interaction can lead to changes in the membrane’s properties, potentially affecting the function of membrane-bound proteins and other cellular processes.
Biochemical Pathways
Given its role in mimicking bacterial membranes, it is likely involved in pathways related tocell membrane function and integrity .
Result of Action
The molecular and cellular effects of DMPG-Na’s action are largely dependent on its role in the cell membrane. By integrating into the membrane, it can influence membrane fluidity and permeability, potentially affecting the function of membrane-bound proteins and other cellular processes .
Action Environment
The action, efficacy, and stability of DMPG-Na can be influenced by various environmental factors. For instance, temperature can affect the fluidity of the phospholipid bilayer in which DMPG-Na is integrated. Similarly, the presence of other lipids and membrane components can also influence its action .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can be synthesized through the esterification of myristic acid with glycerol, followed by phosphorylation and subsequent conversion to the sodium salt form. The reaction typically involves:
Esterification: Myristic acid reacts with glycerol in the presence of a catalyst to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using phosphoric acid or a phosphorylating agent.
Sodium Salt Formation: The phosphorylated compound is treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt involves large-scale esterification and phosphorylation processes, often using automated reactors to ensure consistency and purity. The final product is typically purified through crystallization or chromatography .
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Hydrolysis: Produces glycerol, myristic acid, and phosphoric acid.
Oxidation: Leads to the formation of fatty acid peroxides and other oxidative derivatives.
Substitution: Results in the formation of phosphoester derivatives.
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is widely used in various scientific research fields:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems, particularly in the formation of liposomes for targeted drug delivery.
Industry: Applied in the development of biosensors and other biotechnological applications
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt: Similar in structure but contains palmitic acid chains instead of myristic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a choline head group instead of glycerol.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine head group instead of glycerol
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is unique due to its specific fatty acid composition and anionic nature, making it particularly useful for mimicking bacterial membranes and studying anionic lipid interactions .
特性
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOOKSBAYIHQI-SKZICHJRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173906 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200880-40-6 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q24R39NY7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the charge of DMPG influence its interaction with other lipids in model membrane systems?
A: DMPG, being negatively charged, exhibits different mixing behaviors compared to zwitterionic lipids like DMPC. Research shows that DMPG mixes more ideally with DMPC than the positively charged lipid DMTAP. [] This difference in mixing behavior impacts the permeability of the resulting lipid bilayer to various electrochemical probes. For example, at a 5% DMPG concentration in a DMPC bilayer, significant ionic-charge-specific molecular discrimination was observed compared to a pure DMPC layer. [] This suggests that the presence of DMPG influences the overall charge distribution within the bilayer, impacting its interaction with charged molecules.
Q2: What are the implications of using DMPG in model membrane studies involving electrochemical measurements?
A: Incorporating DMPG into model membranes like SAMs can significantly impact electrochemical measurements. DMPG, even at low concentrations, can influence the permeability of redox probes like K4Fe(CN)6, Ru(NH3)6Cl3, and CsHsFe-[(C5H4CH2N+H(CH3)2]. [] This is attributed to the charge-specific molecular discrimination caused by DMPG's negative charge. [] Additionally, higher DMPG concentrations lead to increased permeation for all probes and significantly higher capacitive currents, likely due to DMPG's influence on the diffuse Gouy-Chapman electrolyte layer at the interface. [] Researchers should carefully consider these effects when designing experiments and interpreting electrochemical data from model membranes containing DMPG.
Q3: How does DMPG contribute to the formation of pseudo-core-shell nanoparticles?
A: Research indicates that the fusion of lipid bilayers formed by DMPG plays a crucial role in synthesizing pseudo-core-shell nanoparticles. [] When small copper nanoparticles are introduced in a system containing larger, DMPG-capped gold nanoparticles, the lipid bilayers of both nanoparticle types can fuse. [] This fusion process allows the smaller copper nanoparticles to arrange themselves around the larger gold nanoparticles, creating the pseudo-core-shell structure. [] This highlights the potential of leveraging DMPG's self-assembly properties in nanomaterial synthesis.
Q4: How can fluorescence techniques be used to study the behavior of DMPG in model membranes?
A: Fluorescence spectroscopy provides valuable tools for investigating DMPG behavior in model membranes. Researchers have successfully employed probes like 2-Amino-N-hexadecyl-benzamida (Ahba) to study quenching phenomena in DMPG vesicles. [] Results showed higher quenching rates in the presence of negatively charged DMPG vesicles compared to zwitterionic vesicles, highlighting the influence of DMPG's charge on probe interactions. [] Additionally, fluorescence techniques like FRET, coupled with analysis tools like CONTIN, can be used to determine distance distributions between fluorescent probes within DMPG-containing lipid bilayers. [] These techniques provide insights into the spatial organization and dynamics of molecules within model membranes containing DMPG.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)



![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)

